![molecular formula C18H14N4O2S3 B2997328 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide CAS No. 1797891-57-6](/img/structure/B2997328.png)
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide, also known as PTT, is a chemical compound with potential applications in scientific research. PTT is a sulfonamide-based compound that has been studied for its potential as a kinase inhibitor.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, such as the compound , have been studied for their potential as anticancer agents. The thiazole ring is a common feature in many biologically active compounds, including anticancer drugs like bleomycin and tiazofurin . The presence of the pyridin-3-ylamino group can contribute to the compound’s ability to interact with various biological targets, potentially inhibiting the growth of cancer cells.
Antimicrobial and Antifungal Properties
Compounds containing the thiazole moiety have shown significant antimicrobial and antifungal activities. This is due to their ability to interfere with the microbial cell wall synthesis or protein synthesis. For instance, sulfathiazole is a well-known antimicrobial drug, and abafungin is an effective antifungal agent .
Anti-Tubercular Agents
The structural similarity of the compound to pyrazinamide, a first-line drug for tuberculosis (TB) therapy, suggests its potential use as an anti-tubercular agent. Derivatives of pyrazinamide have been shown to exhibit higher anti-TB activity against Mycobacterium tuberculosis .
Tyrosine Kinase Inhibition
The compound’s structure indicates potential activity as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cancer cells, and their inhibition is a targeted approach to treat various types of leukemia .
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. These compounds may help in the synthesis of neurotransmitters or protect neural tissue from damage .
Anti-Inflammatory and Analgesic Effects
The compound may also possess anti-inflammatory and analgesic properties. Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities, which could be useful in the development of new pain relief medications .
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . The inhibition of these enzymes can disrupt the signal transduction pathways, leading to the inhibition of cell growth and proliferation . Thiazoles, a key component of this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects multiple biochemical pathways. By inhibiting tyrosine kinases, the compound can disrupt the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This can lead to the inhibition of cell growth and proliferation, effectively acting as an antitumor agent .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation due to its interaction with tyrosine kinases . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and therefore its bioavailability . .
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c23-27(24,17-4-2-10-25-17)22-14-7-5-13(6-8-14)16-12-26-18(21-16)20-15-3-1-9-19-11-15/h1-12,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBASUEZUOHUGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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